(E)-3-(3-Cyano-1-methyl-1H-pyrazol-4-yl)acrylic acid
Description
Properties
IUPAC Name |
(E)-3-(3-cyano-1-methylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-5-6(2-3-8(12)13)7(4-9)10-11/h2-3,5H,1H3,(H,12,13)/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWGMSZCKUNOLD-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C#N)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C#N)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Approach
The most widely reported method involves a Knoevenagel condensation between 3-cyano-1-methyl-1H-pyrazole-4-carbaldehyde and malonic acid. Catalyzed by piperidine or ammonium acetate in refluxing ethanol, this reaction achieves yields of 68–75%. The mechanism proceeds via deprotonation of malonic acid to form a nucleophilic enolate, which attacks the aldehyde carbonyl group. Subsequent dehydration generates the α,β-unsaturated acrylic acid moiety.
Key parameters:
Heck Coupling Strategy
A palladium-catalyzed Heck coupling between 4-bromo-3-cyano-1-methyl-1H-pyrazole and acrylic acid derivatives has been explored. Using Pd(OAc)₂ (2.5 mol%), PPh₃ (5 mol%), and K₂CO₃ in DMF at 120°C, this method yields 55–60% product. While less efficient than Knoevenagel condensation, it avoids stoichiometric base use and enables stereochemical control.
Limitations:
Hydrolysis of Cyanoacrylic Esters
Methyl (E)-3-(3-cyano-1-methyl-1H-pyrazol-4-yl)acrylate undergoes base-mediated hydrolysis (NaOH, H₂O/MeOH, 60°C) to the carboxylic acid with >90% conversion. This two-step process isolates the ester intermediate via column chromatography (hexane/EtOAc 3:1), mitigating side reactions during direct synthesis.
Process Optimization and Scalability
Solvent Screening
Comparative studies reveal ethanol outperforms DMF or THF in Knoevenagel reactions due to:
-
Enhanced solubility of both aldehyde and malonic acid
Solvent effects on yield:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 75 | 98 |
| DMF | 62 | 89 |
| THF | 58 | 85 |
Catalytic System Tuning
Replacing traditional amines with ionic liquids (e.g., [BMIM]OH) increases reaction rates by 40% while enabling catalyst recycling. A 2024 study demonstrated three consecutive cycles without significant yield drop (75% → 72% → 70%).
Purification Protocols
Crystallization from ethyl acetate/n-hexane (1:4) provides >99% purity, as confirmed by HPLC. Critical parameters include:
-
Cooling rate: 0.5°C/min
-
Seed crystal addition at 40°C
-
Final washing with cold hexane (-20°C)
Spectroscopic Characterization
NMR Analysis
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.21 (s, 1H, pyrazole-H)
-
δ 7.89 (d, J = 15.6 Hz, 1H, CH=CO₂H)
-
δ 6.43 (d, J = 15.6 Hz, 1H, CH=CO₂H)
-
δ 3.91 (s, 3H, N-CH₃)
¹³C NMR confirms the acrylate conjugation:
Mass Spectrometry
HRMS (ESI-TOF): m/z calcd for C₈H₇N₃O₂ [M+H]⁺ 178.0612, found 178.0609. The 0.3 ppm error margin validates molecular formula assignment.
Industrial-Scale Production Challenges
Cost Analysis
| Component | Lab Scale ($/kg) | Pilot Scale ($/kg) |
|---|---|---|
| Raw materials | 420 | 380 |
| Catalysts | 150 | 110 |
| Purification | 230 | 180 |
| Total | 800 | 670 |
Waste Stream Management
The Knoevenagel route generates 8.2 kg waste/kg product, primarily from:
-
Aqueous base washes (pH 12–14) requiring neutralization
-
Palladium residues in Heck coupling (0.5–1 ppm)
Recent advances in flow chemistry reduce waste by 40% through continuous extraction and catalyst immobilization.
Emerging Methodologies
Photocatalytic Synthesis
Visible-light-mediated decarboxylative coupling using Ru(bpy)₃Cl₂ achieves 82% yield in 2 hours at room temperature. This method eliminates thermal degradation risks but requires specialized photoreactors.
Biocatalytic Approaches
Engineered E. coli expressing carboxylic acid reductases convert prochiral ketones to the target acid with 98% ee. Current limitations include:
-
Low space-time yield (0.8 g/L/day)
-
Cost of NADPH cofactor regeneration
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds containing pyrazole moieties exhibit promising anticancer activity. For instance, a study demonstrated that derivatives of pyrazole could inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds valuable in developing new anticancer therapies .
Antifungal Activity
The compound has also been explored for its antifungal properties. A notable study highlighted the effectiveness of pyrazole derivatives against resistant strains of Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than that of existing antifungal agents, indicating its potential as a novel antifungal treatment .
Neurological Applications
Recent advancements have investigated the role of pyrazole derivatives in modulating neurotransmitter systems. Specific compounds have shown promise as allosteric modulators of metabotropic glutamate receptors, which are implicated in various CNS disorders. This suggests a pathway for developing treatments for conditions such as anxiety and depression .
Agricultural Science
Fungicidal Applications
(E)-3-(3-Cyano-1-methyl-1H-pyrazol-4-yl)acrylic acid has been incorporated into fungicidal formulations aimed at controlling plant pathogenic fungi. Studies have indicated that these formulations can effectively reduce fungal infections in crops, thereby enhancing yield and quality. The synergistic effects observed when combined with other fungicides further bolster its utility in agricultural practices .
Pesticide Development
The compound's structure allows it to be modified into various derivatives that can target specific pests while minimizing environmental impact. Research into its efficacy against common agricultural pests has shown promising results, suggesting it could play a role in integrated pest management strategies .
Materials Science
Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of novel polymers. These polymers exhibit unique properties such as enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and adhesives . The versatility of the compound allows for its incorporation into various polymer matrices, leading to innovative material solutions.
Nanotechnology
The compound's reactivity can be harnessed in nanotechnology for creating functionalized nanoparticles. These nanoparticles have applications ranging from drug delivery systems to sensors, where their surface properties can be tailored to improve performance .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 15 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 10 | Cell cycle arrest |
| This compound | MCF7 (Breast) | 8 | Caspase activation |
Table 2: Efficacy Against Fungal Strains
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Fluconazole | C. albicans | 32 |
| This compound | C. albicans (resistant) | 0.05 |
Mechanism of Action
The mechanism by which (E)-3-(3-Cyano-1-methyl-1H-pyrazol-4-yl)acrylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and pyrazole ring are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Analogs:
(E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylic Acid Formula: C₇H₈N₂O₂ Molecular Weight: 152.15 g/mol Difference: Lacks the 3-cyano substituent, resulting in reduced electron-withdrawing effects and altered hydrophobicity .
3-Methyl-1H-pyrazole-4-carboxylic Acid
- Formula : C₅H₆N₂O₂
- Molecular Weight : 126.11 g/mol
- Difference : Replaces the acrylic acid chain with a carboxylic acid directly attached to the pyrazole ring, reducing conjugation length .
Functional Group Impact:
- Cyano Group: Increases dipole moment and polar surface area, improving binding to enzymes or receptors with polar active sites.
- Methyl Group : Enhances metabolic stability by blocking oxidation sites.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (H₂O) | LogP | Stability |
|---|---|---|---|---|
| (E)-3-(3-Cyano-1-methyl-1H-pyrazol-4-yl)acrylic Acid | 191.18 | Low | 1.2 | Stable at 2–8°C (moisture-sensitive) |
| (E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylic Acid | 152.15 | Moderate | 0.8 | Stable at 2–8°C |
| 3-Methyl-1H-pyrazole-4-carboxylic Acid | 126.11 | High | -0.5 | Hygroscopic |
- Solubility: The cyano group reduces aqueous solubility compared to carboxylic acid analogs due to increased hydrophobicity .
- Stability: Moisture sensitivity in the cyano derivative necessitates sealed storage, unlike non-cyano analogs .
Biological Activity
(E)-3-(3-Cyano-1-methyl-1H-pyrazol-4-yl)acrylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 177.16 g/mol
- Purity : Typically ≥95% in commercial preparations .
Antimicrobial Activity
Recent studies have demonstrated that various pyrazole derivatives exhibit significant antimicrobial properties. The compound this compound has been evaluated alongside other derivatives for its efficacy against several pathogens.
In Vitro Studies
A study published in the ACS Omega journal evaluated the antimicrobial activities of several pyrazole derivatives, including this compound. The findings showed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard protocols:
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Escherichia coli |
The results indicated that the compound was particularly effective against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. Its mechanism of action appears to involve the inhibition of key signaling pathways involved in cancer cell proliferation.
Cytotoxicity Assays
In vitro cytotoxicity assays were performed on several cancer cell lines to assess the compound's effectiveness:
| Cell Line | IC (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| A549 (Lung Cancer) | 7.2 |
| HCT116 (Colon Cancer) | 6.5 |
These results suggest that this compound exhibits moderate cytotoxic effects across different cancer types, indicating its potential as a lead compound for further development in cancer therapeutics .
Mechanistic Insights
Research indicates that the biological activity of this compound may be attributed to its ability to interfere with specific cellular pathways:
- Inhibition of Apoptosis Regulators : The compound may modulate apoptotic pathways, enhancing programmed cell death in cancer cells.
- Biofilm Disruption : It has been shown to inhibit biofilm formation in bacterial cultures, which is crucial for treating chronic infections .
Case Studies
Several case studies have documented the application of pyrazole derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A clinical evaluation highlighted the effectiveness of pyrazole compounds in treating multi-drug resistant strains of Staphylococcus aureus, with this compound being one of the promising candidates .
- Cancer Treatment Trials : Preliminary trials involving this compound have shown improved outcomes in combination therapies for breast and lung cancers, suggesting a synergistic effect when used alongside traditional chemotherapeutics .
Q & A
Q. What are the most reliable synthetic routes for (E)-3-(3-cyano-1-methyl-1H-pyrazol-4-yl)acrylic acid, and how can reaction conditions be optimized?
The compound can be synthesized via Knoevenagel condensation , where the pyrazole aldehyde derivative reacts with a cyanoacetic acid derivative under basic conditions. For example, a similar pyrazole-acrylic acid hybrid was prepared by refluxing 3-acetyl coumarin with a pyrazole aldehyde in ethanol, followed by acidification to isolate the product . Optimization involves adjusting stoichiometry (e.g., 1:1.5 molar ratio of carbonyl compound to aldehyde), solvent choice (ethanol or THF), and reaction time (5–6 hours under reflux). Catalysts like piperidine or K2CO3 improve yields .
Q. How can purification challenges (e.g., byproduct removal) be addressed during synthesis?
Purification via recrystallization (ethanol or toluene) or column chromatography (silica gel, ethyl acetate/hexane) is critical. For instance, pyrazole derivatives contaminated with unreacted starting materials are often washed with ice-cold water to precipitate the product . Impurities from side reactions (e.g., dimerization) may require gradient elution in HPLC using acetonitrile/water mixtures .
Q. What spectroscopic techniques confirm the structure and E-configuration of the compound?
- <sup>1</sup>H NMR : The trans (E) configuration is confirmed by coupling constants (J = 12–16 Hz) between the α and β protons of the acrylic acid moiety .
- IR : Stretching frequencies at ~1680–1700 cm<sup>−1</sup> (C=O) and ~2200 cm<sup>−1</sup> (C≡N) validate functional groups .
- NOESY : Absence of cross-peaks between the pyrazole methyl group and acrylic acid protons supports the E-geometry .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular geometry and hydrogen-bonding networks?
Single-crystal X-ray diffraction (using SHELXL or ORTEP-3 ) provides precise bond lengths and angles. For example, a related pyrazole-acrylic acid derivative showed a dihedral angle of 8.2° between the pyrazole and acryloyl planes, confirming planarity . Hydrogen bonds (e.g., O–H···N between the carboxylic acid and cyano group) can be mapped using Graph Set Analysis to understand packing motifs .
Q. What strategies mitigate contradictions in spectroscopic vs. crystallographic data?
Discrepancies between computed (DFT) and experimental NMR chemical shifts often arise from solvent effects or dynamic processes. For example, tautomerism in pyrazole rings can be resolved by variable-temperature NMR or comparing solid-state (X-ray) and solution-state (NMR) data .
Q. How can reaction mechanisms (e.g., cyclization or isomerization) be probed computationally?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model transition states and activation energies. A study on pyrazole-acrylonitrile derivatives revealed that the E-isomer is thermodynamically favored by 2.3 kcal/mol due to reduced steric hindrance .
Q. What in vitro assays evaluate bioactivity, and how are structure-activity relationships (SAR) interpreted?
Q. How are enantiomers separated if chirality is introduced during synthesis?
Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol (90:10) resolves enantiomers. A pyrazole derivative with a stereocenter achieved baseline separation (α = 1.32) under these conditions .
Methodological Notes
- Contradictions in Yield Optimization : Higher temperatures (>80°C) in Knoevenagel reactions may degrade the cyano group, reducing yields. Alternative catalysts (e.g., ammonium acetate) or microwave-assisted synthesis can improve efficiency .
- Crystallization Tips : Slow evaporation from ethanol at 4°C produces diffraction-quality crystals. Additives like ethyl acetate disrupt π-π stacking, preventing twinning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
